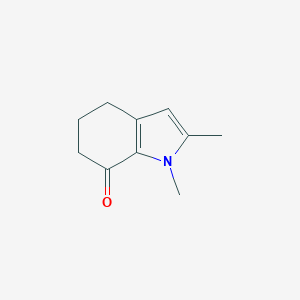

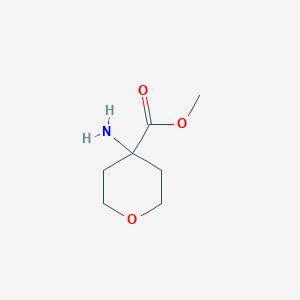

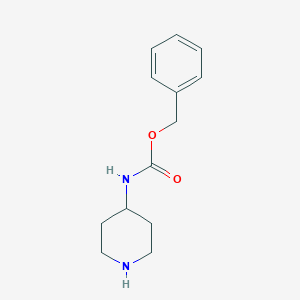

![molecular formula C13H15NOS2 B064184 3-(乙硫基)-6,6-二甲基-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-腈 CAS No. 175202-70-7](/img/structure/B64184.png)

3-(乙硫基)-6,6-二甲基-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a compound that likely possesses significant chemical and pharmacological interest, given the general interest in thiophene derivatives for their diverse applications in organic synthesis and drug design. While specific studies on this compound are scarce, research on related thiophene derivatives provides insight into the synthesis methods, molecular structures, chemical reactions, and properties that could be analogous.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions utilizing specific precursors and conditions to introduce the desired functional groups. For instance, studies have shown that reactions involving ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate can yield a variety of fused thiophene derivatives with potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000). These reactions demonstrate the feasibility of synthesizing complex thiophene-based compounds through selective reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. Studies using DFT and TD-DFT/PCM calculations have provided detailed insights into the structural parameters, spectroscopic characterization, and electronic properties of thiophene-based compounds (Wazzan, Al-Qurashi, & Faidallah, 2016). These analyses are fundamental for understanding the reactivity and stability of such molecules.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and electrophilic additions, depending on their functional groups and reaction conditions. The reactivity towards different reagents can lead to a wide range of heterocyclic compounds with diverse applications. For example, the cycloaddition reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide produces benzo[c]thiophene derivatives with specific structural features (Ishii et al., 1991).

科学研究应用

合成和反应性

对类似杂环化合物的合成和反应性的研究导致了新方法的开发和意想不到的产物形成。例如,Dyachenko、Pugach 和 Shishkin (2011) 描述了通过相关化合物的反应意外形成 (E)-2-(2-羟基-苯亚甲基氨基)-4,5,6,7-四氢苯并[b]噻吩-3-腈,突出了有机化学中发现新反应途径的复杂性和潜力 Dyachenko, Pugach, & Shishkin, 2011.

生物活性

几项研究探索了具有类似于 3-(乙硫基)-6,6-二甲基-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-腈 的核心结构的化合物的生物活性。Gevorgyan、Hakobyan、Hovakimyan、Melkonyan 和 Panosyan (2019) 研究了 β-氨基酮及其相关衍生物的抗氧化活性和对血液凝固参数的影响,提供了潜在治疗应用的见解 Gevorgyan 等人,2019.

Mohareb 和 Abdo (2022) 研究了源自涉及类似噻吩腈反应的杂环化合物的抗增殖和抗前列腺癌活性,展示了这些化合物在肿瘤学研究中的潜力 Mohareb & Abdo, 2022.

光谱和结构分析

对噻吩衍生物的光谱和结构特征的研究为它们的化学性质提供了有价值的信息。Oturak 等人 (2017) 对 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-腈进行了实验和量子化学计算,阐明了类似化合物的分子结构和潜在相互作用 Oturak 等人,2017.

抗菌和抗氧化特性

Patil、Chavan、Toche、Bhole、Patil 和 Aware (2017) 合成了四氢苯并[b]噻吩-2-基)-N, N-二甲基甲酰胺衍生物,并评估了它们对各种病原体的抗菌活性,展示了这些化合物在开发新型抗菌剂中的潜力 Patil 等人,2017.

安全和危害

未来方向

Thiophene derivatives have a wide range of applications and continue to be a topic of interest for researchers. They are used in industrial chemistry and material science as corrosion inhibitors, in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

3-ethylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS2/c1-4-16-12-11-8(10(7-14)17-12)5-13(2,3)6-9(11)15/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSBTZDYHQSAAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C2C(=C(S1)C#N)CC(CC2=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381150 |

Source

|

| Record name | 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile | |

CAS RN |

175202-70-7 |

Source

|

| Record name | 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

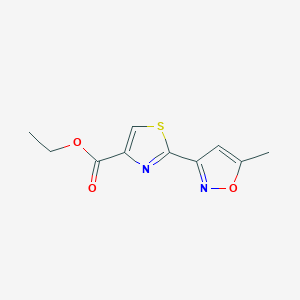

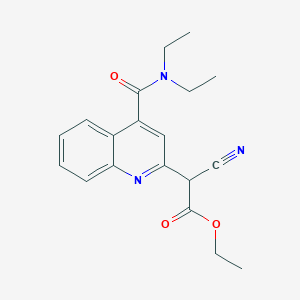

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

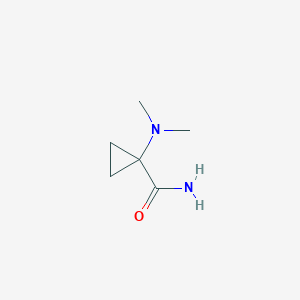

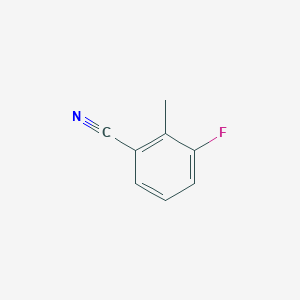

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

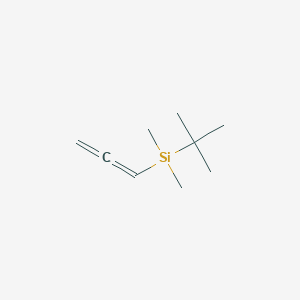

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

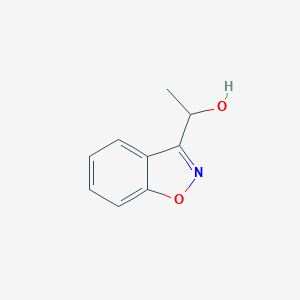

![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)